2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol
Description
Properties
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-1-(3-phenylmethoxyphenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO2/c1-29(20-23-11-4-2-5-12-23)21-26-15-8-9-18-28(26,30)25-16-10-17-27(19-25)31-22-24-13-6-3-7-14-24/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCIZFBMVJQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1(C2=CC(=CC=C2)OCC3=CC=CC=C3)O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Catalytic Systems
-
Base Selection : Potassium tert-butoxide outperforms NaH in benzylation, minimizing side-product formation (<5% vs. 12–18%).
-
Acid Catalysis : HCl gas in toluene accelerates the Mannich reaction, achieving 89% conversion vs. 68% with acetic acid.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.25 (m, 10H, benzyl aromatics), 4.92 (s, 2H, OCH₂Ph), 3.72 (s, 2H, NCH₂), 2.31 (s, 3H, NCH₃).
Industrial-Scale Modifications
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the alcohol group to a ketone or carboxylic acid.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone back to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to introduce or replace functional groups on the cyclohexanol core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce a secondary alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol, enabling comparative analysis:
2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol (CAS: 2914-77-4)
- Molecular Formula: C16H25NO2
- Molecular Weight : 263.38 g/mol
- Key Differences: Substitution of the benzyloxy group with a smaller methoxy group at the phenyl ring. Replacement of the benzyl(methyl)amino side chain with a dimethylamino group.
- Implications : Reduced steric hindrance and lower molecular weight may enhance solubility but decrease receptor-binding affinity compared to the target compound .
1-[1-(4-Benzyloxyphenyl)-2-dimethylaminoethyl]-cyclohexanol
- Molecular Formula: C23H29NO2 (estimated)
- Molecular Weight : 353.51 g/mol
- Key Differences: Benzyloxy group at the 4-position of the phenyl ring instead of the 3-position. Dimethylaminoethyl chain replaces the benzyl(methyl)amino-methyl group.
- Implications : Positional isomerism (3- vs. 4-benzyloxy) may alter electronic distribution and pharmacological activity .
2-[Benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethanone Hydrochloride (CAS: 71786-67-9)
- Molecular Formula: C16H17NO2·HCl
- Molecular Weight : 291.77 g/mol
- Key Differences: Ethanone (ketone) group replaces the cyclohexanol ring. Free hydroxyl group at the 3-position of the phenyl ring.
Structural and Functional Analysis Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | 2914-94-5 | C28H33NO2 | 415.57 | 3-Benzyloxyphenyl, Benzyl(methyl)amino | High lipophilicity, pKa 14.30±0.40 |
| 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | 2914-77-4 | C16H25NO2 | 263.38 | 3-Methoxyphenyl, Dimethylamino | Lower steric bulk, higher solubility |
| 1-[1-(4-Benzyloxyphenyl)-2-dimethylaminoethyl]-cyclohexanol | N/A | ~C23H29NO2 | ~353.51 | 4-Benzyloxyphenyl, Dimethylaminoethyl | Positional isomerism affects activity |
| 2-[Benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethanone HCl | 71786-67-9 | C16H17NO2·HCl | 291.77 | 3-Hydroxyphenyl, Benzyl(methyl)amino | Polar ketone, hydrochloride salt |
Biological Activity
The compound 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol , often referred to in research contexts as a derivative of cyclohexanol, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 339.46 g/mol. The structure features a cyclohexanol core substituted with a benzyl(methyl)amino group and a benzyloxyphenyl moiety, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural characteristics often exhibit multi-targeting properties, particularly in inhibiting enzymes such as monoamine oxidase (MAO) and cholinesterases (ChEs). The following sections detail specific biological activities associated with this compound.
1. Inhibition of Monoamine Oxidase (MAO)
Studies have shown that derivatives similar to this compound can act as selective inhibitors of MAO B. For instance, a related compound demonstrated an IC50 value of 13 nM against rat MAO B, indicating potent inhibitory activity. This inhibition can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in treating disorders like Parkinson's disease .
2. Cholinesterase Inhibition
Cholinesterases play a crucial role in neurotransmission by hydrolyzing acetylcholine. Compounds structurally related to the target molecule have been reported to exhibit low micromolar IC50 values against acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer’s disease and other cognitive disorders .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into their pharmacological profiles.
Case Study 1: Anticonvulsant Activity
A study on related cyclohexyl methyl esters demonstrated significant anticonvulsant activity in animal models. Molecular modeling indicated that these compounds could fit well into the binding sites of relevant receptors, suggesting a mechanism through which they exert their effects .
Case Study 2: Multi-Targeting Properties
Research focused on a series of benzyloxy-substituted compounds revealed that modifications at various positions significantly affected their inhibitory potency against MAO and AChE. The structure-activity relationship (SAR) studies highlighted that specific substitutions could enhance selectivity and potency .
Biological Activity Summary Table
Q & A
Q. What are the recommended synthetic routes for 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:
- Condensation reactions to introduce the benzyloxy and benzyl(methyl)amino groups onto the cyclohexanol backbone.
- Protection/deprotection strategies for hydroxyl and amine groups to avoid side reactions .
- Use of base catalysts (e.g., NaH in THF) and anhydrous solvents to optimize reaction efficiency .
Critical parameters: - Temperature control (±5°C) to prevent decomposition.
- Solvent polarity (e.g., THF vs. DCM) to stabilize intermediates.
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are most effective for purity assessment and structural confirmation?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (e.g., 98% by HPLC in ) and detects impurities .
- Nuclear Magnetic Resonance (NMR): Confirms regiochemistry (e.g., cyclohexanol ring substitution) and stereochemistry via H/C shifts .
- Mass Spectrometry (MS): Validates molecular weight (e.g., 285.81 g/mol in ) and fragmentation patterns .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., hydroxyl, amine) .
Q. Table 1: Analytical Techniques Comparison
| Technique | Purpose | Example from Evidence |
|---|---|---|
| HPLC | Purity quantification | 98% purity |
| H NMR | Substituent position confirmation | Cyclohexanol protons |
| MS (ESI) | Molecular ion validation | m/z 285.81 |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-validate techniques: Compare NMR coupling constants with X-ray crystallography (if available) to resolve stereochemical ambiguities .
- Isotopic labeling: Use deuterated analogs to assign overlapping peaks in H NMR .
- Computational modeling: DFT calculations predict chemical shifts and verify plausible conformers .
Q. What experimental approaches are used to study the reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic isotope effects (KIE): Replace H with D in reactive sites (e.g., hydroxyl groups) to probe rate-determining steps .
- Trapping intermediates: Use quenching agents (e.g., TEMPO) to isolate and characterize transient species .
- In-situ monitoring: Raman spectroscopy or LC-MS to track reaction progress in real time .
Q. How should researchers approach conflicting biological activity data across studies?
Methodological Answer:
- Standardize assays: Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls to minimize variability .
- Dose-response curves: Compare EC values under consistent conditions (pH, temperature) .
- Meta-analysis: Pool data from multiple studies (e.g., antimicrobial activity in vs. 18) to identify trends.
Q. How can structural analogs be designed to improve pharmacological properties?
Methodological Answer:
- Bioisosteric replacement: Substitute benzyloxy with methoxy or halogens to modulate lipophilicity .
- Scaffold hopping: Replace cyclohexanol with piperidine or azetidine rings to enhance bioavailability .
- SAR studies: Systematically vary substituents (e.g., methyl vs. ethyl on the amine) and correlate with activity .
Q. Table 2: Example Structural Modifications
| Modification | Impact on Activity | Evidence Reference |
|---|---|---|
| Benzyloxy → Methoxy | Increased solubility | |
| Cyclohexanol → Piperidine | Enhanced metabolic stability |
Safety and Handling
Q. What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (causes inflammation per ) .
- Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols (respiratory irritant) .
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Keep in airtight containers at 2–8°C to prevent degradation .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Reaction scale: Small-scale reactions (≤1 g) often report lower yields due to inefficient mixing; optimize with microreactors .
- Catalyst batch variability: Use certified reagents (e.g., NaH from LGC Standards) to ensure consistency .
- Purification methods: Compare yields from flash chromatography vs. recrystallization; the latter may sacrifice yield for purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
